![molecular formula C16H15N3O4S2 B6505237 4-methoxy-2-{[1-(pyridine-3-sulfonyl)azetidin-3-yl]oxy}-1,3-benzothiazole CAS No. 1421451-93-5](/img/structure/B6505237.png)
4-methoxy-2-{[1-(pyridine-3-sulfonyl)azetidin-3-yl]oxy}-1,3-benzothiazole
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Overview
Description
The compound “4-methoxy-2-{[1-(pyridine-3-sulfonyl)azetidin-3-yl]oxy}-1,3-benzothiazole” is a complex organic molecule that contains several functional groups and rings including a benzothiazole ring, a pyridine ring, a sulfonyl group, an azetidine ring, and methoxy groups .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, it’s likely that it could be synthesized through a series of reactions involving the formation of the benzothiazole ring, the azetidine ring, and the pyridine ring, followed by the introduction of the sulfonyl and methoxy groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and pyridine rings are aromatic, contributing to the stability of the molecule. The azetidine ring is a less common four-membered ring, which could introduce some strain into the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. The sulfonyl group could potentially undergo substitution reactions, while the methoxy groups could be involved in ether cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase its rigidity, while the sulfonyl and methoxy groups could influence its polarity .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methoxy-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)oxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c1-22-13-5-2-6-14-15(13)18-16(24-14)23-11-9-19(10-11)25(20,21)12-4-3-7-17-8-12/h2-8,11H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFANKCSVLPYTGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-((1-(pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole |
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